N-2-phenylethylbismethoxycarbonylaminoacetamide
Overview
Description
N-2-phenylethylbismethoxycarbonylaminoacetamide is a chemical compound with the molecular formula C14H19N3O5 and a molecular weight of 309.32 g/mol . This compound is known for its unique structure, which includes a phenylethyl group and two methoxycarbonyl groups attached to an aminoacetamide backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-phenylethylbismethoxycarbonylaminoacetamide typically involves the reaction of 2-phenylethylamine with dimethyl oxalate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with methoxycarbonyl chloride to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-2-phenylethylbismethoxycarbonylaminoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
N-2-phenylethylbismethoxycarbonylaminoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-2-phenylethylbismethoxycarbonylaminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
N-2-phenylethylbismethoxycarbonylaminoacetamide can be compared with other similar compounds, such as:
N-2-phenylethylcarbamoylacetamide: Similar structure but lacks the methoxycarbonyl groups.
N-2-phenylethylmethoxycarbonylaminoacetamide: Contains only one methoxycarbonyl group.
N-2-phenylethylbismethoxycarbonylaminopropionamide: Similar structure but with a propionamide backbone instead of acetamide.
These compounds share some similarities in their chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
IUPAC Name |
methyl N-[1-(methoxycarbonylamino)-2-oxo-2-(2-phenylethylamino)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-21-13(19)16-11(17-14(20)22-2)12(18)15-9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18)(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDKJVBZKSSITK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C(=O)NCCC1=CC=CC=C1)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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